7-Amino-3-methyl-1H-2-benzopyran-1-one
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Overview
Description
7-Amino-3-methyl-1H-isochromen-1-one is a heterocyclic compound that belongs to the class of isochromen-1-ones. This compound is characterized by the presence of an amino group at the 7th position and a methyl group at the 3rd position on the isochromen-1-one core structure. Isochromen-1-ones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-amino-3-methyl-1H-isochromen-1-one can be achieved through several synthetic routes. One common method involves the condensation of homophthalic acid derivatives with appropriate amines under controlled conditions. For instance, the reaction of 3-acetyl-1H-isochromen-1-one with ammonia or primary amines can yield the desired amino-substituted isochromen-1-one .
Industrial Production Methods: Industrial production of 7-amino-3-methyl-1H-isochromen-1-one typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-3-methyl-1H-isochromen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products: The major products formed from these reactions include various substituted isochromen-1-ones, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
7-Amino-3-methyl-1H-isochromen-1-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 7-amino-3-methyl-1H-isochromen-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the compound can act as an inhibitor or activator of certain enzymes, modulating biochemical pathways involved in disease processes .
Comparison with Similar Compounds
- 8-Amino-6-methyl-3,4-diphenyl-1H-isochromen-1-one
- 8-Amino-3,4-diethyl-6-methyl-1H-isochromen-1-one
- 3-Amino-1H-isochromene derivatives
Comparison: Compared to other similar compounds, 7-amino-3-methyl-1H-isochromen-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the amino group at the 7th position and the methyl group at the 3rd position can influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
62252-22-6 |
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Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
7-amino-3-methylisochromen-1-one |
InChI |
InChI=1S/C10H9NO2/c1-6-4-7-2-3-8(11)5-9(7)10(12)13-6/h2-5H,11H2,1H3 |
InChI Key |
BWIQYJPYRRUHPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)N)C(=O)O1 |
Origin of Product |
United States |
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